
Antiparasitic agent-10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiparasitic agent-10 is a compound used to combat parasitic infections. Parasitic diseases affect millions of people worldwide, causing significant morbidity and mortality. The need for effective antiparasitic agents is critical, especially in regions with limited access to healthcare. This compound has shown promise in treating various parasitic infections, making it a valuable addition to the arsenal of antiparasitic drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antiparasitic agent-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a precursor compound, which undergoes a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like solid lipid nanoparticles (SLNs) have been employed to enhance the stability and bioavailability of the compound .
化学反应分析
Types of Reactions
Antiparasitic agent-10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s efficacy.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of derivatives with improved properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions are derivatives of this compound with modified chemical structures. These derivatives are often tested for their antiparasitic activity to identify the most effective compounds.
科学研究应用
Antiparasitic agent-10 has a wide range of scientific research applications:
Chemistry: The compound is used as a model molecule to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers investigate its effects on various parasitic organisms to understand its mode of action and potential resistance mechanisms.
Medicine: Clinical studies are conducted to evaluate its efficacy and safety in treating parasitic infections in humans and animals.
作用机制
The mechanism of action of Antiparasitic agent-10 involves targeting specific molecular pathways within the parasite. The compound disrupts essential processes or structures, such as the parasite’s cell membrane or metabolic pathways, leading to its death. Molecular targets may include enzymes involved in DNA replication, protein synthesis, or energy production . By interfering with these critical functions, this compound effectively eliminates the parasite.
相似化合物的比较
Similar Compounds
Similar compounds to Antiparasitic agent-10 include imidazole derivatives, organoboron compounds, and other antiparasitic agents like primaquine and mefloquine .
Uniqueness
This compound stands out due to its unique chemical structure and mechanism of action. Unlike some other antiparasitic agents, it has shown efficacy against a broad spectrum of parasites and has a lower likelihood of inducing resistance. Additionally, its ability to be formulated into stable and bioavailable forms, such as solid lipid nanoparticles, enhances its therapeutic potential .
属性
分子式 |
C13H17N3O4S3 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC 名称 |
(4-nitrophenyl)methyl 4-methylsulfonylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C13H17N3O4S3/c1-23(19,20)15-8-6-14(7-9-15)13(21)22-10-11-2-4-12(5-3-11)16(17)18/h2-5H,6-10H2,1H3 |
InChI 键 |
KSWALXSPLDLFSC-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)N1CCN(CC1)C(=S)SCC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


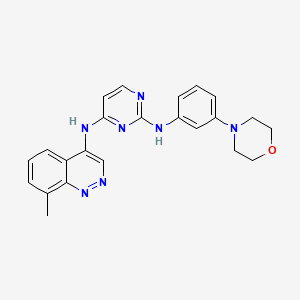
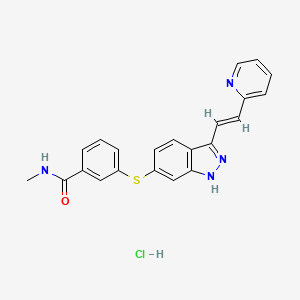
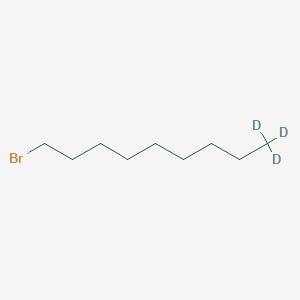
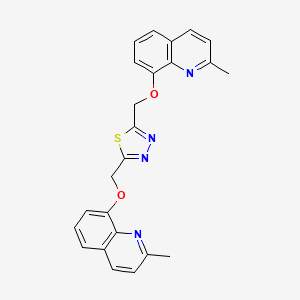
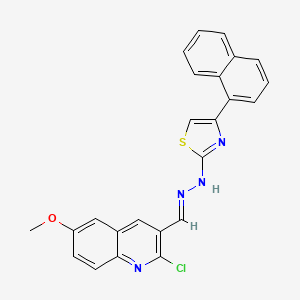

![5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione](/img/structure/B12396727.png)
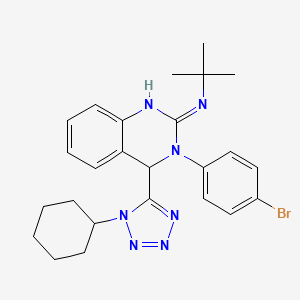
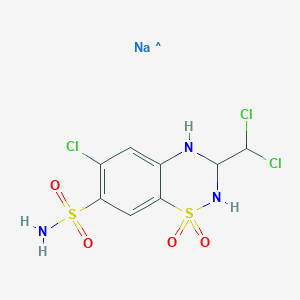
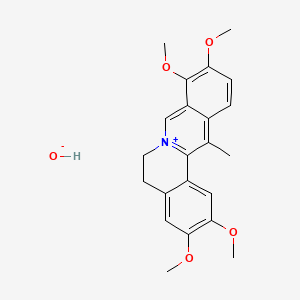


![(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B12396754.png)

